molecular formula C25H32ClNO4S B15097142 N-(4-tert-butylbenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-(4-tert-butylbenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B15097142
M. Wt: 478.0 g/mol
InChI Key: DQLRCMQHADHJJC-UHFFFAOYSA-N
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Description

N-(4-tert-butylbenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C25H32ClNO4S and its molecular weight is 478.0 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H32ClNO4S

Molecular Weight

478.0 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C25H32ClNO4S/c1-17-12-22(13-18(2)24(17)26)31-15-23(28)27(21-10-11-32(29,30)16-21)14-19-6-8-20(9-7-19)25(3,4)5/h6-9,12-13,21H,10-11,14-16H2,1-5H3

InChI Key

DQLRCMQHADHJJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=C(C=C2)C(C)(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

N-(4-tert-butylbenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article consolidates current research findings on the biological activity of this compound, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C23H29ClN2O3SC_{23}H_{29ClN_{2}O_{3}S}, with a molecular weight of approximately 390.2045 g/mol. Key structural components include:

  • 4-tert-butylbenzyl moiety
  • 4-chloro-3,5-dimethylphenoxy group
  • Tetrahydrothiophen ring with a dioxo substituent

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Inhibition of Cholinesterases : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. Inhibitory concentrations (IC50) for AChE were found to be in the micromolar range, indicating moderate potency compared to known inhibitors like tacrine .
  • Antioxidant Properties : The compound demonstrated significant antioxidant activity in assays such as ABTS and FRAP, suggesting its potential in preventing oxidative stress-related damage .

Inhibitory Activity Against Cholinesterases

A study evaluated the inhibitory effects of various compounds on AChE and BChE. The results indicated that this compound showed selective inhibition towards BChE with an IC50 value of approximately 0.084 ± 0.008 µM for BChE and 1.90 ± 0.16 µM for AChE . This selectivity is crucial for therapeutic applications in Alzheimer's disease treatment.

CompoundIC50 (AChE)IC50 (BChE)Selectivity (BChE/AChE)
This compound1.90 ± 0.16 µM0.084 ± 0.008 µM22.6

Antioxidant Activity

The antioxidant capacity was assessed using several methodologies:

  • ABTS Assay : This assay measures the ability to scavenge free radicals.
  • FRAP Assay : This evaluates the reducing power of the compound.

Results indicated that the compound effectively reduced oxidative stress markers in neuronal cells exposed to reactive oxygen species (ROS), demonstrating its neuroprotective potential .

Case Studies

A clinical study explored the effects of similar compounds on cognitive function in patients with mild cognitive impairment. While specific data on this compound were limited, related compounds showed promise in improving cognitive scores and reducing Aβ aggregation in vitro.

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